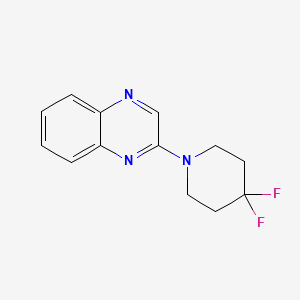

2-(4,4-Difluoropiperidin-1-yl)quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4,4-Difluoropiperidin-1-yl)quinoxaline” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They can be synthesized using green chemistry principles .

Synthesis Analysis

Quinoxaline can be synthesized by the spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . This reaction was first discovered in 1884 . Several decades later, quinoxaline derivatives were first synthesized and tested for antimalarial activity . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .Molecular Structure Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxaline derivatives have been synthesized via many different methods of synthetic strategies . These methods include cyclocondensation of o-phenylenediamine with glyoxal, oxidation of aromatic diamines with many organic materials, condensation of aromatic diamines and dicarbonyl derivatives, and intramolecular cyclisation of N-substituted aromatic O-Diamines .Wissenschaftliche Forschungsanwendungen

Fluorinated Anion Receptors

Fluorinated derivatives of quinoxaline, such as those incorporating difluoropiperidinyl groups, have been explored for their enhanced affinity towards anions. One study highlights the synthesis of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives that act as neutral anion receptors. These compounds exhibit augmented affinities and selectivities for anions like fluoride, chloride, and dihydrogen phosphate, significantly more than their non-fluorinated counterparts. The increase in affinity, especially for dihydrogen phosphate, is notable, showcasing their potential as naked-eye sensors for phosphate anion detection due to colorimetric changes upon binding (Anzenbacher et al., 2000).

Quinoxaline Derivatives in Biological Activities

Quinoxaline and its derivatives are recognized for a broad spectrum of biological activities. These include antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal properties. Various quinoxaline-based drug molecules are already in use, such as echinomycin for antibacterial and antineoplastic applications, indicating the chemical moiety's significance in pharmaceuticals. This underlines the potential of derivatives like 2-(4,4-Difluoropiperidin-1-yl)quinoxaline in contributing to new therapeutic agents (Sharma et al., 2021).

Antagonistic Properties

Research into specific 2-(4,4-Difluoropiperidin-1-yl) derivatives has shown potential in the development of P2X7 antagonists. These compounds have been evaluated for their inhibitory effects in calcium flux and interleukin-1β release assays, showcasing the therapeutic potential in inflammation and pain management. Although the study focused on a specific subset of derivatives, it underscores the broader application potential of the this compound framework in designing new pharmacological agents (Rech et al., 2016).

Synthetic Cannabinoid Receptor Agonists

While certain this compound derivatives have been identified in the context of synthetic cannabinoid receptor agonists (SCRAs), their metabolic fate and implications for toxicological screenings highlight the importance of understanding these compounds' biochemical interactions. Such studies contribute to the safety assessments of new substances and provide insights into the metabolic pathways relevant to pharmacology and toxicology (Richter et al., 2022).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3/c14-13(15)5-7-18(8-6-13)12-9-16-10-3-1-2-4-11(10)17-12/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZXCEZDYYUQFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2817810.png)

![3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![8-fluoro-2-(5-methylpyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2817813.png)

![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2817814.png)

![(4-Chlorophenyl)-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]methanone](/img/structure/B2817816.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-benzoylphenyl)methanone](/img/structure/B2817817.png)

![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide](/img/structure/B2817824.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2817831.png)

![(E)-2-(2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2817832.png)